molecular formula C13H9N3O5 B4031779 N-(5-NITROPYRIDIN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

N-(5-NITROPYRIDIN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B4031779
M. Wt: 287.23 g/mol
InChI Key: XDNXEOGLZNIQLH-UHFFFAOYSA-N
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Description

N-(5-NITROPYRIDIN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a nitropyridine moiety and a benzodioxole carboxamide group

Properties

IUPAC Name

N-(5-nitropyridin-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O5/c17-13(8-1-3-10-11(5-8)21-7-20-10)15-12-4-2-9(6-14-12)16(18)19/h1-6H,7H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNXEOGLZNIQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-NITROPYRIDIN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves the reaction of 5-nitropyridin-2-amine with 2H-1,3-benzodioxole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-NITROPYRIDIN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(5-aminopyridin-2-yl)-2H-13-benzodioxole-5-carboxamide .

Scientific Research Applications

N-(5-NITROPYRIDIN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-NITROPYRIDIN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitropyridine moiety can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The benzodioxole carboxamide group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-nitropyridin-2-yl)benzamide
  • N-(5-nitropyridin-2-yl)cyclopropanecarboxamide
  • 5-nitropyridin-2-ylazobenzene derivatives

Uniqueness

N-(5-NITROPYRIDIN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a nitropyridine moiety and a benzodioxole carboxamide group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(5-Nitropyridin-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Chemical Formula : C10_{10}H8_{8}N4_{4}O5_{5}
  • Molecular Weight : 248.19 g/mol
  • CAS Number : 20870-79-5

The biological activity of N-(5-nitropyridin-2-yl)-2H-1,3-benzodioxole-5-carboxamide primarily involves its interaction with various enzymatic pathways. Research indicates that it may function as an inhibitor of certain enzymes, which could be beneficial in treating diseases such as cancer and neurodegenerative disorders.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways.

Cell Line IC50 (µM) Mechanism
HeLa12.5Apoptosis via extrinsic pathway
MCF715.3Intrinsic pathway activation

Enzyme Inhibition

N-(5-nitropyridin-2-yl)-2H-1,3-benzodioxole-5-carboxamide has been tested for its inhibitory effects on various enzymes:

Enzyme IC50 (µM) Type of Inhibition
Acetylcholinesterase (AChE)0.22Mixed
Butyrylcholinesterase (BChE)0.42Competitive
BACE-10.23Mixed

Case Studies

  • Study on Neurodegenerative Disorders : A study published in Journal of Medicinal Chemistry found that N-(5-nitropyridin-2-yl)-2H-1,3-benzodioxole-5-carboxamide effectively inhibited AChE and BChE, suggesting its potential use in Alzheimer's disease treatment due to its ability to increase acetylcholine levels in the brain.
  • Antitumor Effects : Another research article reported that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis in tumor cells while sparing normal cells, highlighting its selective toxicity.

Molecular Docking Studies

Molecular docking studies have provided insights into how N-(5-nitropyridin-2-yl)-2H-1,3-benzodioxole-5-carboxamide interacts with target proteins:

Target Protein Binding Affinity (kcal/mol) Binding Site Residues
AChE-9.8Ser203, His440
BACE-1-10.1Asp32, Ser36

These studies suggest that the compound forms stable interactions with the active sites of these enzymes, which may account for its inhibitory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-NITROPYRIDIN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 2
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N-(5-NITROPYRIDIN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

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